molecular formula C8H16ClNO B2396315 (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride CAS No. 2243513-96-2

(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride

Cat. No.: B2396315
CAS No.: 2243513-96-2
M. Wt: 177.67
InChI Key: JZIZOBGFQQNVSC-UHFFFAOYSA-N
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Description

(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is known for its unique bicyclic structure, which includes an oxabicycloheptane ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Mechanism of Action

Target of Action

The primary targets of (1-Methyl-2-oxabicyclo[22Similar compounds have been found to inhibit protein phosphatases

Mode of Action

The exact mode of action of (1-Methyl-2-oxabicyclo[22Based on the inhibition of protein phosphatases by similar compounds , it can be hypothesized that this compound may interact with its targets to inhibit their activity, leading to changes in cellular processes.

Biochemical Pathways

The biochemical pathways affected by (1-Methyl-2-oxabicyclo[22The inhibition of protein phosphatases can affect a variety of cellular processes, including signal transduction, cell cycle progression, and apoptosis .

Result of Action

The molecular and cellular effects of (1-Methyl-2-oxabicyclo[22The inhibition of protein phosphatases can lead to changes in protein phosphorylation status, affecting the activity of many proteins and potentially leading to various cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the oxabicycloheptane ring. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar reagents.

    Amination: The methanamine group is introduced through amination reactions, typically using ammonia or amines under suitable conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol
  • (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)amine
  • (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)acetate

Uniqueness

(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride is unique due to its specific bicyclic structure and the presence of both an amine and hydrochloride group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-7-2-3-8(4-7,5-9)6-10-7;/h2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIZOBGFQQNVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)(CO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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